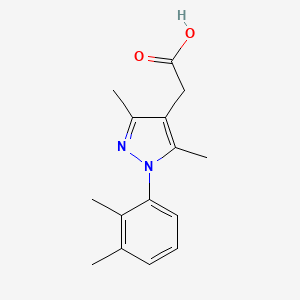

2-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a dimethylphenyl group and a dimethylpyrazolyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 2,3-dimethylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the pyrazole ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the dimethylphenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic aromatic substitution reactions can occur on the dimethylphenyl ring. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

- 2-(1-Phenyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

- 2-(1-(4-Methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Comparison: Compared to similar compounds, 2-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of the 2,3-dimethylphenyl group, which may confer distinct steric and electronic properties. These differences can influence the compound’s reactivity, biological activity, and overall efficacy in various applications.

Biological Activity

2-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has garnered interest due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This compound's structure suggests it may interact with various biological pathways, making it a candidate for therapeutic exploration.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H20N2O2

- Molecular Weight : 272.35 g/mol

- CAS Number : 1267202-87-8

Anti-inflammatory Effects

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Inhibition of COX Enzymes :

- The compound showed promising COX-2 inhibitory activity with an IC50 value indicating its potency compared to standard anti-inflammatory drugs like diclofenac .

- Specific studies have reported that derivatives of pyrazole can achieve selectivity indices for COX-2 over COX-1, suggesting reduced gastrointestinal side effects associated with non-selective NSAIDs .

Analgesic Activity

The analgesic effects of this compound were also investigated through various models:

- Carrageenan-Induced Edema Model :

Study on Pyrazole Derivatives

A comprehensive review of pyrazole derivatives synthesized between 2018 and 2021 revealed that many compounds exhibited substantial anti-inflammatory activities. For instance:

- Compounds with specific substitutions on the pyrazole ring demonstrated IC50 values as low as 0.02 μM against COX-2 .

Safety Profile

Safety assessments indicated that certain pyrazole derivatives exhibited minimal toxicity at high doses (LD50 > 2000 mg/kg), suggesting a favorable safety profile for potential therapeutic use .

Comparative Analysis of Pyrazole Derivatives

| Compound Name | IC50 (μM) | COX Selectivity Index | Safety (LD50 mg/kg) |

|---|---|---|---|

| Compound A | 0.02 | 8.22 | >2000 |

| Compound B | 0.04 | 9.31 | >2000 |

| This compound | TBD | TBD | TBD |

Properties

Molecular Formula |

C15H18N2O2 |

|---|---|

Molecular Weight |

258.32 g/mol |

IUPAC Name |

2-[1-(2,3-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |

InChI |

InChI=1S/C15H18N2O2/c1-9-6-5-7-14(10(9)2)17-12(4)13(8-15(18)19)11(3)16-17/h5-7H,8H2,1-4H3,(H,18,19) |

InChI Key |

OKMJEPATVIKAHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=C(C(=N2)C)CC(=O)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.